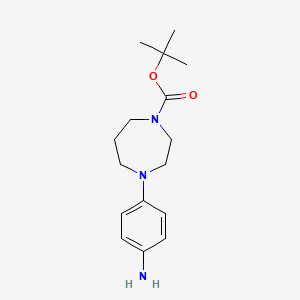
2-(4-methoxyphenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-methoxyphenoxy)phenol” is a chemical compound with the molecular formula C13H12O3 . It is also known by other names such as “2-Hydroxy-2’-methoxy diphenyl ether” and "Phenol, o-(o-methoxyphenoxy)-" .
Synthesis Analysis
The synthesis of “2-(4-methoxyphenoxy)phenol” related compounds has been reported in various studies . For instance, a compound similar to “2-(4-methoxyphenoxy)phenol” was synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . Another study reported the synthesis of a related compound through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis
The molecular structure of “2-(4-methoxyphenoxy)phenol” has been analyzed in several studies . The compound has a molecular weight of 216.2326 . The IUPAC Standard InChI of the compound is InChI=1S/C13H12O3/c1-15-12-8-4-5-9-13 (12)16-11-7-3-2-6-10 (11)14/h2-9,14H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-methoxyphenoxy)phenol” include a molecular weight of 216.2326 . The compound is slightly soluble in water and completely soluble in NaOH .Orientations Futures
The future directions for “2-(4-methoxyphenoxy)phenol” could involve further exploration of its potential biological activities and applications in various industries, including plastics, adhesives, and coatings . Additionally, innovative synthetic methods could be developed for the preparation of complex m-aryloxy phenols with functional groups .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-(4-methoxyphenoxy)phenol can be achieved through a two-step reaction process. The first step involves the synthesis of 4-methoxyphenol, which is then used as a starting material for the second step, where it is reacted with phenol to form the final product.", "Starting Materials": [ "4-methoxyaniline", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Phenol", "Sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenol", "a. Dissolve 4-methoxyaniline in a mixture of water and sulfuric acid.", "b. Add sodium nitrite to the mixture and stir for 10 minutes.", "c. Add a solution of sodium hydroxide to the mixture to adjust the pH to 10-11.", "d. Add hydrogen peroxide to the mixture and stir for 30 minutes.", "e. Extract the product with ethyl acetate and wash with sodium bicarbonate solution.", "f. Dry the product with sodium chloride and evaporate the solvent to obtain 4-methoxyphenol.", "", "Step 2: Synthesis of 2-(4-methoxyphenoxy)phenol", "a. Dissolve 4-methoxyphenol and phenol in a mixture of water and sulfuric acid.", "b. Add sodium nitrite to the mixture and stir for 10 minutes.", "c. Add a solution of sodium hydroxide to the mixture to adjust the pH to 10-11.", "d. Heat the mixture to 80-90°C for 2 hours.", "e. Extract the product with ethyl acetate and wash with sodium bicarbonate solution.", "f. Dry the product with sodium chloride and evaporate the solvent to obtain 2-(4-methoxyphenoxy)phenol." ] } | |
Numéro CAS |
172657-73-7 |
Nom du produit |
2-(4-methoxyphenoxy)phenol |
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



